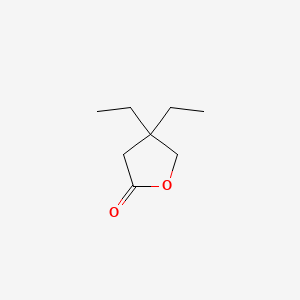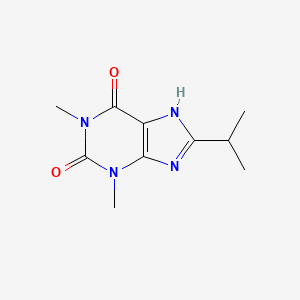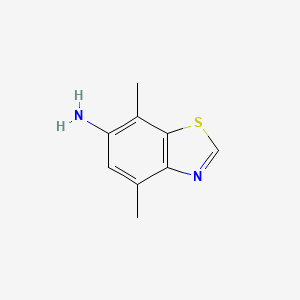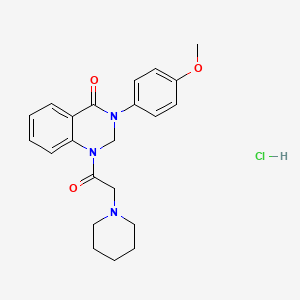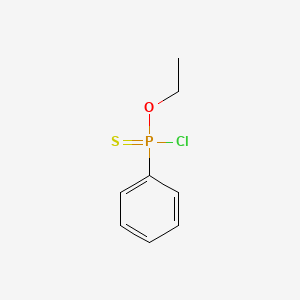
Phosphonochloridothioic acid, phenyl-, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonochloridothioic acid, phenyl-, O-ethyl ester is an organic compound with the chemical formula C8H10ClOPS. It is a colorless to pale yellow liquid that contains a phenyl ring, a thioester group, and an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonochloridothioic acid, phenyl-, O-ethyl ester can be synthesized through the reaction of phenylphosphonothioic dichloride with ethanol. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
PhP(S)Cl2+C2H5OH→PhP(S)(OEt)Cl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphonochloridothioic acid, phenyl-, O-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phenylphosphonothioic acid and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a base such as sodium hydroxide.
Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are often carried out in organic solvents like dichloromethane or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products Formed
Hydrolysis: Phenylphosphonothioic acid and ethanol.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Phosphonochloridothioic acid, phenyl-, O-ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential use in developing pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes.
Industry: Utilized in the production of pesticides and herbicides due to its reactivity with biological molecules.
Mechanism of Action
The mechanism of action of phosphonochloridothioic acid, phenyl-, O-ethyl ester involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of its use as a pesticide, where it targets enzymes in pests.
Comparison with Similar Compounds
Phosphonochloridothioic acid, phenyl-, O-ethyl ester can be compared with other similar compounds such as:
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: This compound also contains a phenyl and ethyl group but has an additional nitrophenyl group, making it more reactive.
Phenylphosphonothioic acid: Lacks the ethyl ester group, making it less reactive in certain substitution reactions.
Ethyl phenylphosphonothioate: Similar structure but without the chlorine atom, leading to different reactivity patterns.
This compound is unique due to its combination of a phenyl ring, thioester group, and ethyl group, which confer specific reactivity and applications in various fields.
Properties
CAS No. |
5075-13-8 |
|---|---|
Molecular Formula |
C8H10ClOPS |
Molecular Weight |
220.66 g/mol |
IUPAC Name |
chloro-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10ClOPS/c1-2-10-11(9,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
FVIHUXZNJJCGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
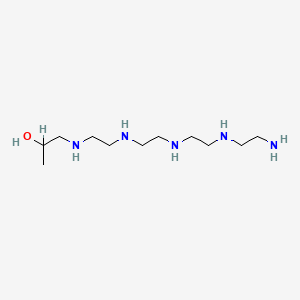
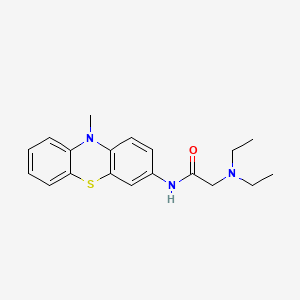
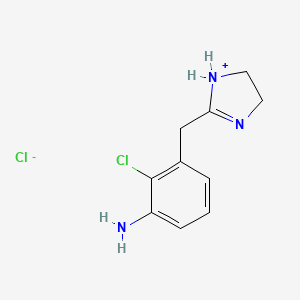

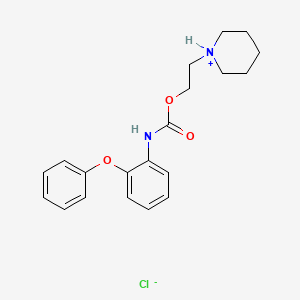
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
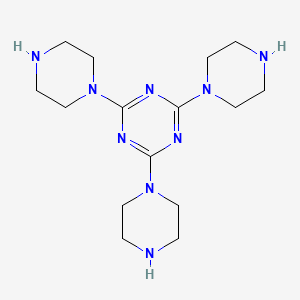
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
